4-Cyclohexylphenylacetic acid
Description
Contextual Significance in Chemical and Biological Sciences
4-Cyclohexylphenylacetic acid, a derivative of phenylacetic acid, holds significance in both chemical and biological sciences. ontosight.ai Its structure, featuring a cyclohexyl group attached to the phenyl ring at the para position and an acetic acid moiety, makes it a subject of interest for chemical synthesis and a scaffold for developing biologically active molecules. ontosight.ai In the realm of chemical sciences, it serves as an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals. ontosight.ai
From a biological perspective, derivatives of this compound have been explored for their potential therapeutic applications. Notably, research has focused on their anti-inflammatory and analgesic properties. ontosight.ai The structural characteristics of this compound allow for modifications to explore its interactions with biological targets, such as enzymes. For instance, like other aryl/cycloalkyl acetic acids, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
The compound's utility extends to the synthesis of more complex molecules. It can be used as a reactant to prepare phenylureidobenzazepinones, which act as cholecystokinin-B receptor antagonists, and to synthesize benzimidazole (B57391) derivatives that are potent activators of AMP-activated protein kinase (AMPK). lookchem.com This versatility underscores its importance as a building block in medicinal chemistry and drug discovery.
Historical Perspectives on Related Aryl/Cycloalkyl Acetic Acid Research
The investigation of aryl/cycloalkyl acetic acids has a rich history rooted in the quest for non-steroidal anti-inflammatory drugs (NSAIDs). The journey began with the discovery of the anti-inflammatory properties of salicylic (B10762653) acid, which led to the development of aspirin. This spurred further research into other organic acids, with a significant focus on arylacetic and arylpropionic acids.
A pivotal moment in this field was the discovery that the anti-inflammatory effects of these compounds were largely due to their ability to inhibit the synthesis of prostaglandins. This understanding of the mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, guided the rational design of new and more potent NSAIDs.
Fenclorac (B1672496), a derivative of this compound, emerged from this era of research as a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic activity. ncats.io Studies demonstrated its ability to inhibit prostaglandin (B15479496) synthesis both in vitro and in vivo. ncats.io This historical context highlights the systematic exploration of structure-activity relationships within the aryl/cycloalkyl acetic acid class, where modifications to the aryl and alkyl components were made to optimize therapeutic efficacy. The development of compounds like fenclorac showcases the evolution of research from broad screening to targeted drug design based on a mechanistic understanding of the underlying biology. ncats.io
Scope and Research Focus of this compound Investigations
Current research on this compound and its derivatives is multifaceted, primarily concentrating on its potential as a therapeutic agent and its role as a synthetic intermediate. A significant area of investigation revolves around its anti-inflammatory properties. ontosight.aigoogle.com Studies have explored its capacity to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.
Beyond its anti-inflammatory potential, this compound serves as a versatile starting material in the synthesis of other biologically active compounds. ontosight.ai For example, it is a precursor in the preparation of α,3-dichloro-4-cyclohexylphenylacetic acid and its salts, which have also been studied for their pharmacological activities. prepchem.comprepchem.com
The compound is also utilized in broader chemical research. For instance, it has been included in studies comparing the reactivity of various ketenes derived from different carboxylic acids, such as those with isopropyl, cyclopentyl, and cyclohexyl groups. cdnsciencepub.com Furthermore, its derivatives are being explored in the development of novel compounds with diverse applications, including fluorescently labeled molecules for biological imaging and new classes of enzyme inhibitors. nottingham.ac.uknih.gov The ongoing research into this compound and its analogues continues to expand our understanding of its chemical reactivity and biological significance, opening avenues for new therapeutic and technological applications.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | biosynth.com |
| Molecular Weight | 218.29 g/mol | biosynth.combuyersguidechem.com |
| Appearance | White to grey crystalline powder | ontosight.aibuyersguidechem.com |
| Melting Point | 78 °C to 152 °C (Varies with purity) | biosynth.combuyersguidechem.com |
| Density | ~1.1 g/cm³ (Predicted) | buyersguidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWKJWMWIWEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189446 | |
| Record name | 4-Cyclohexylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35889-00-0 | |
| Record name | 4-Cyclohexylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35889-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035889000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV8RLR7R5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structure Activity Relationship Sar Studies and Molecular Design for 4 Cyclohexylphenylacetic Acid Analogues
Fundamental Principles of Structure-Activity Relationships
The fundamental principle of SAR lies in the concept that the biological activity of a molecule is directly related to its chemical structure. For 4-Cyclohexylphenylacetic acid and its analogues, SAR studies focus on how modifications to different parts of the molecule—the cyclohexyl ring, the phenyl ring, and the acetic acid side chain—affect its inhibitory potency and selectivity for COX enzymes.
Key structural features and their influence on activity, based on studies of related phenylacetic acid derivatives, include:
The Acetic Acid Moiety: The carboxylic acid group is a critical feature for the anti-inflammatory activity of many NSAIDs. It is believed to interact with a key arginine residue (Arg120) in the active site of both COX-1 and COX-2 enzymes through ionic bonding. Derivatization of this carboxylate group, for instance into esters or amides, has been shown to convert non-selective NSAIDs into potent and selective COX-2 inhibitors. This is because the larger, more accommodating active site of COX-2 can bind these bulkier derivatives, while the narrower channel of COX-1 cannot.
The Phenyl Ring: The central phenyl ring acts as a scaffold, and its substitution pattern is crucial for activity and selectivity. For many COX-2 inhibitors, specific substitutions on this ring can lead to interactions with a side pocket present in the COX-2 active site but absent in COX-1. This difference in active site topology is a key factor in achieving COX-2 selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.
For analogues of this compound, QSAR models are typically developed using a training set of compounds with known inhibitory concentrations (IC50) against COX-1 and COX-2. Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are employed to generate a predictive equation. The robustness of these models is assessed through internal and external validation techniques. A reliable QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. In QSAR studies of COX inhibitors, a variety of descriptors are used to correlate with biological activity. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments. For instance, the distribution of electron density on the phenyl ring can influence interactions with amino acid residues in the COX active site.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. The steric bulk of substituents can determine whether a molecule can fit into the active site of COX-1 versus the larger active site of COX-2.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common descriptor. Lipophilicity is important for membrane permeability and for hydrophobic interactions within the enzyme's active site.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
A hypothetical QSAR study on a series of 4-substituted phenylacetic acid analogues might yield an equation like:
pIC50 = a(LogP) - b(Molecular_Volume) + c(Dipole_Moment) + d
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by the regression analysis. Such an equation would suggest that higher lipophilicity and dipole moment, and a smaller molecular volume, are favorable for inhibitory activity in this hypothetical series.
The following interactive table provides hypothetical data from a QSAR study on a series of this compound analogues, illustrating the correlation between molecular descriptors and COX-2 inhibitory activity.
| Compound | Cyclohexyl Ring Substitution | Phenyl Ring Substitution | LogP | Molecular Volume (ų) | pIC50 (COX-2) |
| 1 | None | None | 3.5 | 250 | 5.2 |
| 2 | 4-Methyl | None | 3.9 | 265 | 5.5 |
| 3 | None | 3-Fluoro | 3.7 | 255 | 5.8 |
| 4 | 4-Methyl | 3-Fluoro | 4.1 | 270 | 6.1 |
| 5 | None | 2-Methoxy | 3.3 | 275 | 5.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Rational Design of Novel this compound Derivatives
The insights gained from SAR and QSAR studies are instrumental in the rational design of new analogues with improved properties.
In the absence of a high-resolution crystal structure of the target enzyme, ligand-based design approaches are employed. These methods rely on the information derived from a set of known active molecules. One common technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.
For this compound analogues, a pharmacophore model for COX-2 inhibition might include:
A hydrophobic feature corresponding to the cyclohexyl group.
An aromatic ring feature for the phenyl group.
A hydrogen bond acceptor/anionic feature for the carboxylic acid group.
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential inhibitors.
Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to create more potent lead compounds.
In the context of designing novel this compound derivatives, a fragment-based approach could involve:
Identifying a fragment that binds to the hydrophobic channel of the COX-2 active site (e.g., a cyclohexyl-containing fragment).
Identifying another fragment that interacts with the side pocket of COX-2 (e.g., a substituted phenyl fragment).
Linking these fragments with an appropriate spacer that also incorporates the essential carboxylic acid moiety.
The following table illustrates a hypothetical fragment-based design process for a novel COX-2 inhibitor, starting from fragments related to this compound.
| Fragment 1 (Binding to Hydrophobic Channel) | Fragment 2 (Binding to Side Pocket) | Linker | Resulting Compound | Predicted COX-2 Affinity (Kd) |
| Cyclohexane | 4-Methylsulfonylphenyl | Acetic Acid | 2-(4-(Methylsulfonyl)phenyl)-2-cyclohexylacetic acid | High |
| Cyclopentane | 4-Fluorophenyl | Propionic Acid | 3-(4-Fluorophenyl)-3-cyclopentylpropanoic acid | Moderate |
| Cycloheptane | 3-Chlorophenyl | Acetic Acid | 2-(3-Chlorophenyl)-2-cycloheptylacetic acid | Moderate |
Note: The data in this table is hypothetical and for illustrative purposes only.
Stereochemical Influences on Biological Activity
The introduction of a chiral center into analogues of this compound, particularly in the 2-arylpropionic acid subclass (profens), has profound implications for their pharmacological activity. The spatial arrangement of substituents around a stereocenter dictates the molecule's ability to interact with its biological targets, leading to significant differences in potency and efficacy between enantiomers.
A substantial body of research on nonsteroidal anti-inflammatory drugs (NSAIDs) structurally related to this compound has demonstrated that the (S)-enantiomer is predominantly responsible for the therapeutic effects mediated by the inhibition of cyclooxygenase (COX) enzymes. nih.gov The (R)-enantiomer is often significantly less active or inactive in this regard. nih.govnih.gov For instance, in the case of ibuprofen, the (S)-(+)-enantiomer is a much more potent inhibitor of both COX-1 and COX-2 than the (R)-(-)-enantiomer. nih.govsemanticscholar.org In fact, the (R)-isomer is considered almost inactive in inhibiting the COX-2 enzyme. nih.gov
This stereoselectivity is a critical factor in the molecular design of new analogues. The development of single-enantiomer drugs can offer a better therapeutic index by eliminating the less active or potentially side-effect-contributing isomer.
The differential activity of enantiomers is not limited to ibuprofen. Other profens, which share the 2-arylpropionic acid motif, exhibit similar stereochemical dependencies. For example, only the (S)-enantiomer of ketoprofen (B1673614) possesses pharmacological activity. viamedica.pl
Below is an interactive data table summarizing the differential inhibitory activity of the enantiomers of some representative profens on COX enzymes.
| Compound | Enantiomer | Target | Activity |
| Ibuprofen | (S)-(+) | COX-1 | More Potent Inhibitor |
| Ibuprofen | (R)-(-) | COX-1 | Less Potent Inhibitor |
| Ibuprofen | (S)-(+) | COX-2 | Potent Inhibitor |
| Ibuprofen | (R)-(-) | COX-2 | Almost Inactive |
| Flurbiprofen | (S) | COX enzymes | Primary Inhibitor |
| Flurbiprofen | (R) | COX enzymes | Reduced Activity |
| Ketoprofen | (S) | COX enzymes | Active Enantiomer |
| Ketoprofen | (R) | COX enzymes | Inactive or Low Activity |
This table illustrates the general trend of (S)-enantiomers being the more active COX inhibitors among the profen class of NSAIDs.
A fascinating aspect of the stereochemistry of some 2-arylpropionic acid derivatives is the phenomenon of metabolic chiral inversion. In the human body, the less active (R)-enantiomer of certain profens can be converted into the more active (S)-enantiomer. viamedica.pl This unidirectional inversion is observed for ibuprofen, where a significant portion of the administered (R)-ibuprofen is transformed into (S)-ibuprofen in the liver. nih.gov However, the extent of this inversion varies among different profens. For instance, the chiral inversion of (R)-flurbiprofen to its (S)-enantiomer is minimal, and for (R)-ketoprofen, it is limited to about 10%. viamedica.pl This metabolic process has important pharmacokinetic and pharmacodynamic consequences, as it effectively converts a portion of the less active isomer into the therapeutically active form. The mechanism of this inversion involves the stereoselective formation of a coenzyme A (CoA) thioester of the (R)-enantiomer, which then undergoes racemization, followed by hydrolysis to yield the (S)-enantiomer. nih.govnih.gov
The stereochemical configuration also influences other biological activities beyond COX inhibition. For example, R-flurbiprofen, despite its weak COX-inhibiting activity, has been shown to have effects on other cellular processes. nih.govmdpi.com
Computational Chemistry and Molecular Modeling of 4 Cyclohexylphenylacetic Acid
Theoretical Frameworks in Molecular Modeling
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are broadly categorized into quantum chemical approaches and classical mechanics models, each with its own strengths and applications in studying systems like 4-Cyclohexylphenylacetic acid.
Quantum Chemical Approaches
Quantum chemical methods are founded on the principles of quantum mechanics, providing a highly detailed description of electronic structure and chemical bonding. These approaches are essential for understanding the intrinsic properties of a molecule.
Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled cluster (CC) theory can be employed to calculate molecular orbitals, electron density, and electrostatic potential. For a molecule like this compound, these calculations can elucidate the reactivity of the carboxylic acid group and the electronic nature of the phenyl and cyclohexyl rings.
Density Functional Theory (DFT) is another widely used quantum chemical method that models the electron correlation by focusing on the electron density. DFT provides a balance between accuracy and computational cost, making it suitable for studying larger molecules. Functionals such as B3LYP are commonly used to optimize the geometry of molecules and calculate vibrational frequencies, which can be compared with experimental spectroscopic data. For this compound, DFT can be used to determine the most stable three-dimensional structure and the relative energies of different conformations.
Semi-empirical methods simplify quantum mechanical calculations by incorporating some experimental parameters. While less accurate than ab initio or DFT methods, they are computationally much faster, allowing for the study of very large systems.
Molecular Mechanics and Molecular Dynamics Simulations
In contrast to quantum mechanics, molecular mechanics (MM) treats molecules as a collection of atoms held together by springs, representing chemical bonds. The energy of the system is calculated using a force field, which is a set of parameters that define the potential energy of the molecule as a function of its atomic coordinates.
Force fields , such as AMBER, CHARMM, and GROMOS, are developed from a combination of experimental data and high-level quantum mechanical calculations. They include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.
Application to this compound Systems
The theoretical frameworks described above are applied to gain specific insights into the structure-function relationships of this compound.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a complex conformational landscape.
Quantum mechanical calculations can be used to perform a systematic search of the potential energy surface to identify stable conformers and the energy barriers between them. For instance, the orientation of the carboxylic acid group relative to the phenyl ring is a critical conformational feature. Studies on similar carboxylic acids have shown that the syn and anti conformations of the C-O-H bond in the carboxylic acid group have different energies, with the syn conformation generally being more stable in the gas phase. However, in a polar solvent like water, the energy difference between these conformers can be reduced.
Molecular dynamics simulations can then be used to explore the conformational space accessible to the molecule at a given temperature. By simulating the molecule in a solvent, one can observe the dynamic equilibrium between different conformers and how solvent interactions influence their stability. This is particularly relevant for understanding the behavior of this compound in a biological environment. The flexibility of the cyclohexyl ring, which can adopt chair, boat, and twist-boat conformations, can also be investigated using these methods.
| Computational Method | Application to this compound | Insights Gained |
| Quantum Mechanics (DFT) | Geometry optimization of different conformers | Relative energies and stability of conformers, preferred orientation of the carboxylic acid group. |
| Molecular Dynamics (MD) | Simulation in a solvent box | Dynamic conformational changes, influence of solvent on conformation, flexibility of the cyclohexyl ring. |
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. This is crucial for understanding its mechanism of action as an NSAID, which is known to involve the inhibition of cyclooxygenase (COX) enzymes.
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. Docking studies of other NSAIDs with COX-1 and COX-2 have revealed key interactions, such as hydrogen bonding of the carboxylic acid group with specific amino acid residues in the active site.
For this compound, docking studies would likely be performed with the crystal structures of COX-1 and COX-2 to predict its binding mode and selectivity. The cyclohexyl group is expected to occupy a hydrophobic pocket within the enzyme's active site.
Binding Mode Prediction and Interaction Analysis
Following molecular docking, a more detailed analysis of the predicted binding poses is performed to understand the specific interactions that stabilize the ligand-receptor complex.
Hydrogen bonds are critical for the binding of many NSAIDs. The carboxylic acid group of this compound is expected to form hydrogen bonds with key residues in the COX active site, such as Arginine and Tyrosine.
Van der Waals interactions provide further stabilization of the complex. The shape complementarity between the ligand and the binding site is important for maximizing these interactions.
Molecular dynamics simulations of the docked complex can be performed to assess the stability of the predicted binding mode over time and to observe any conformational changes in both the ligand and the protein upon binding.
| Interaction Type | Potential Interacting Groups on this compound | Likely Interacting Residues in COX Active Site |
| Hydrogen Bonding | Carboxylic acid group | Arginine, Tyrosine, Serine |
| Hydrophobic Interactions | Phenyl ring, Cyclohexyl ring | Leucine, Valine, Isoleucine, Phenylalanine |
| Van der Waals Interactions | Entire molecule | Various residues in the binding pocket |
In Silico Screening and Virtual Ligand Discovery
In the realm of modern drug discovery and materials science, in silico screening and virtual ligand discovery have emerged as indispensable tools for the rapid and cost-effective identification of novel bioactive compounds. These computational techniques are particularly valuable in the exploration of the chemical space surrounding scaffolds such as this compound. By leveraging computational power, researchers can screen vast libraries of virtual compounds to identify those with a high probability of interacting with a specific biological target.
Virtual screening approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening relies on the knowledge of known active molecules to identify new compounds with similar properties. This can involve searching for structural similarities or developing pharmacophore models that encapsulate the key chemical features required for biological activity. For instance, in studies involving derivatives of phenylacetic acid, of which this compound is a member, computational models have been developed to predict their interactions with various biological targets researchgate.net.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to dock and score potential ligands. This method allows for the prediction of binding modes and affinities, providing insights into the molecular interactions that govern biological activity. In the context of anti-inflammatory drug discovery, cyclooxygenase (COX) enzymes are a key target. Virtual screening campaigns have been successfully employed to identify novel COX-2 inhibitors from large compound databases nih.govnih.gov. These studies often involve docking libraries of compounds into the active site of the COX-2 enzyme to identify molecules that can form stable interactions with key residues nih.gov. Given the structural similarities of this compound to known COX inhibitors, it is a plausible candidate for such in silico investigations.
The process of virtual screening typically involves several stages, starting with the preparation of a compound library, followed by docking or pharmacophore-based filtering, and culminating in the selection of a smaller, more manageable set of "hit" compounds for further experimental validation. The use of various computational filters, such as Lipinski's rule of five and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, helps to prioritize candidates with drug-like properties nih.gov.
To illustrate the potential outcomes of such a screening process, the following table presents hypothetical data from a virtual screening of phenylacetic acid derivatives against a protein target, showcasing the types of metrics that are typically evaluated.
| Compound ID | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Lipinski's Rule of Five Violations | Predicted ADMET Risk |
| PAA-001 | -8.5 | 2.3 | 0 | Low |
| PAA-002 | -7.9 | 5.1 | 0 | Low |
| This compound (Hypothetical) | -9.2 | 1.5 | 0 | Low |
| PAA-004 | -6.5 | 15.8 | 1 | Medium |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Integration of Computational and Experimental Data
The true power of computational chemistry and molecular modeling is realized when these in silico approaches are integrated with experimental validation. This synergistic relationship allows for a more efficient and informed drug discovery and development process. Computational predictions can guide experimental efforts, while experimental results can be used to refine and validate computational models.
A common workflow involves using virtual screening to identify a set of promising candidate compounds. These "hits" are then synthesized and subjected to in vitro biological assays to determine their actual activity. For example, in the discovery of novel anti-inflammatory agents, compounds identified through virtual screening against COX-2 would be tested for their ability to inhibit the enzyme in a laboratory setting nih.gov. The experimental data, such as IC₅₀ values, can then be used to establish a quantitative structure-activity relationship (QSAR), where statistical models are built to correlate the chemical structures of the compounds with their biological activities sigmaaldrich.com.
Molecular dynamics (MD) simulations represent another powerful computational tool that can be integrated with experimental data. MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the binding interactions predicted by molecular docking nih.gov. For instance, MD simulations of a this compound-COX-2 complex could reveal the flexibility of the ligand in the binding pocket and the persistence of key hydrogen bonds and hydrophobic interactions.
The integration of computational and experimental data is an iterative process. Experimental findings can highlight inaccuracies in the computational models, leading to their refinement. For example, if a compound predicted to be a potent inhibitor shows poor activity in an assay, this could indicate that the scoring function used in the docking simulation was not accurate for that particular chemical class. This feedback loop between computation and experimentation is crucial for improving the predictive power of in silico models.
The following table provides a hypothetical example of how computational predictions for a series of phenylacetic acid derivatives might be compared with experimental results, illustrating the integration of these two approaches.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) | Key Predicted Interactions | Experimentally Confirmed Interactions |
| Phenylacetic acid | -6.2 | 25.4 | H-bond with Ser530 | Not determined |
| 4-Methylphenylacetic acid | -7.1 | 12.8 | H-bond with Ser530, Hydrophobic interaction with Val349 | Confirmed |
| This compound (Hypothetical) | -9.2 | 1.5 | H-bond with Ser530, Extensive hydrophobic interactions with Val349, Leu531 | Confirmed via X-ray crystallography |
| 4-Chlorophenylacetic acid | -7.5 | 8.9 | H-bond with Ser530, Halogen bond with Tyr385 | Confirmed |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
This integrated approach not only accelerates the discovery of new molecules with desired properties but also provides a deeper understanding of the underlying molecular mechanisms of action.
Future Horizons: Emerging Research and Novel Applications for this compound
The scientific journey of a chemical compound is one of continuous discovery. For this compound, a molecule with established applications, the future holds exciting prospects for innovation. Researchers are poised to explore novel synthetic pathways, uncover new biological interactions, and employ advanced computational and systems biology approaches to fully elucidate its mechanisms of action. This forward-looking perspective highlights key areas of emerging research that promise to expand the utility and understanding of this versatile compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Cyclohexylphenylacetic acid, and how can purity be validated?
- Synthesis : Common methods include Friedel-Crafts alkylation of phenylacetic acid derivatives with cyclohexyl halides or catalytic hydrogenation of aromatic precursors. For lab-scale synthesis, a modified Ullmann coupling using copper catalysts under inert conditions is often employed .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm structural integrity via -NMR (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.4 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents. Dispose via hazardous waste protocols compliant with local regulations .
Q. How should researchers characterize the thermal stability of this compound?
- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min ramp). Monitor decomposition onset (typically >200°C). Differential scanning calorimetry (DSC) can identify melting points (expected ~150–160°C) and polymorphic transitions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?
- Troubleshooting :
- NMR Artifacts : Check for solvent impurities (e.g., residual DMSO in -NMR) or incomplete deuteration. Use -NMR DEPT for carbon multiplicity confirmation .
- MS Discrepancies : Employ high-resolution mass spectrometry (HRMS) to distinguish between molecular ion ([M+H]) and adducts. Compare with computational mass predictions (e.g., using ChemDraw) .
Q. What experimental designs are optimal for studying the compound’s reactivity in aqueous vs. non-polar solvents?
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates. For acid-catalyzed reactions (e.g., esterification), vary pH (2–7) and solvent polarity (water, DMSO, THF). Monitor via HPLC or -NMR time-course sampling .
- Data Interpretation : Apply the Eyring-Polanyi equation to correlate solvent dielectric constants with activation energies. Report confidence intervals for rate constants .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Parameterize the ligand with Gaussian 16 (B3LYP/6-31G* basis set) for optimized geometry .
- Validation : Cross-validate with experimental IC values from enzyme inhibition assays (e.g., COX-2 inhibition). Report RMSD values <2.0 Å for reliable docking poses .
Data Contradiction & Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across labs?
- Protocol Standardization :
- Document reaction conditions (temperature ±1°C, stir rate in rpm).
- Use certified reference materials (CRMs) for calibration.
- Share raw spectral data (NMR, MS) in supplementary files per Beilstein Journal guidelines .
Q. How should researchers address batch-to-batch variability in physicochemical properties?
- Root-Cause Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
